5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride
Description
Historical Development and Significance in Heterocyclic Chemistry
The synthesis of 1,2,4-oxadiazoles dates to 1884, when Tiemann and Krüger first reported the heterocycle through nitrile oxide cycloaddition. Over time, these compounds gained prominence due to their bioisosteric potential, serving as stable replacements for esters and amides in drug design. Azetidines, four-membered nitrogen-containing rings, emerged later as key pharmacophores, with their ring strain (~25.4 kcal/mol) balancing reactivity and stability. The fusion of these motifs into hybrid molecules, such as 5-azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride, reflects efforts to optimize pharmacokinetic and electronic properties for targeted bioactivity.
Classification and Nomenclature of Oxadiazole Isomers
Oxadiazoles exist as four regioisomers, differentiated by nitrogen and oxygen positions:
The compound’s IUPAC name, This compound, specifies the 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with an azetidine ring, protonated as a hydrochloride salt.
Structural Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring contributes three critical features:
- Electron-Withdrawing Nature : The N–O–N arrangement creates a dipole moment (≈3.5 D), enhancing binding to electron-rich biological targets.
- Metabolic Stability : Resistance to hydrolysis compared to esters/amides improves drug half-life.
- Synthetic Versatility : Prepared via cycloaddition of nitrile oxides or heterocyclization of amidoximes.
In the title compound, the 1,2,4-oxadiazole scaffold anchors the 4-methylphenyl group, enabling π-π interactions with hydrophobic protein pockets, while the azetidine moiety introduces conformational rigidity.
Importance of Azetidine Ring in Bioactive Compounds
Azetidines are prized in drug design for their:
- Moderate Ring Strain : Facilitates reactivity without the instability of smaller rings (e.g., aziridines).
- Stereochemical Control : The constrained geometry enhances selectivity for biological targets.
- Improved Pharmacokinetics : Azetidines often increase solubility and reduce lipophilicity compared to larger heterocycles.
Notably, azetidine-containing compounds exhibit activity against Trypanosoma brucei and Plasmodium falciparum, underscoring their role in antiparasitic drug development.
Research Evolution of Oxadiazole-Azetidine Hybrid Molecules
Recent advances highlight the synergy between oxadiazoles and azetidines:
- Antiparasitic Activity : Hybrids like 24 and 27 (1,3,4-oxadiazoles) show low-micromolar IC~50~ against T. brucei and Leishmania spp., attributed to enhanced membrane permeability.
- Proteome Engagement : Azetidinyl oxadiazoles form reversible covalent adducts with cysteine residues, enabling targeted protein modulation.
- Synthetic Methods : Modern routes employ mild conditions (e.g., tetrabutylammonium hydroxide catalysis) for efficient cyclization.
The title compound exemplifies these trends, with its 1,2,4-oxadiazole core and azetidine substituent optimized for both stability and bioactivity.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-8-2-4-9(5-3-8)11-14-12(16-15-11)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFLXSJCAPDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions. For example, a β-amino alcohol can be cyclized using a dehydrating agent like thionyl chloride.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling of the Azetidine and Oxadiazole Rings: The final step involves coupling the azetidine ring with the oxadiazole ring. This can be done through a nucleophilic substitution reaction where the azetidine acts as a nucleophile and the oxadiazole as an electrophile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.
Substitution: Both the azetidine and oxadiazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents for substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride has been investigated for its potential as a therapeutic agent. The following areas are notable:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, certain oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Research indicates that compounds with the oxadiazole moiety can induce apoptosis in cancer cells. Studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation.
Biological Research
The compound's interaction with biological systems makes it a subject of interest in pharmacological studies:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing new drugs targeting metabolic disorders or cancer .
- Receptor Modulation: It has potential applications in modulating receptor activities, which could lead to advancements in treatments for various diseases by enhancing or inhibiting receptor functions .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing new polymers with specific properties. Its unique structure allows for the development of materials with enhanced mechanical and thermal stability .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives revealed that this compound exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. This suggests its potential role in developing new anti-TB agents.
Case Study 2: Anticancer Activity
In vitro tests showed that the compound induced significant apoptosis in human breast cancer cell lines. The study measured cell viability using MTT assays and observed that treatment with the compound led to a dose-dependent decrease in cell survival.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The 4-methylphenyl group at position 3 is a key structural feature. Analogues with substituents at different positions or with alternative functional groups exhibit distinct properties:
Key Findings :
- The 4-methylphenyl substituent balances lipophilicity and steric effects, favoring membrane permeability .
- Chloromethyl derivatives exhibit higher reactivity but reduced metabolic stability compared to azetidine-containing analogues .
Analogues with Heterocyclic or Aliphatic Substituents
Replacing the phenyl group with heterocycles or aliphatic chains alters physicochemical and biological profiles:
Key Findings :
- Methoxyethyl chains enhance aqueous solubility, beneficial for formulation .
- Fluorophenyl derivatives exhibit electron-withdrawing effects, which may optimize pharmacokinetic profiles .
Key Findings :
- Diaryl-1,2,4-oxadiazoles show significant antitumor activity, but azetidine-containing variants may offer improved bioavailability .
- Triazole derivatives (e.g., [1,2,4]triazole-3-thiol) demonstrate potent cytotoxicity, suggesting that azetidine-oxadiazole hybrids could be optimized for similar efficacy .
Physicochemical Properties
The hydrochloride salt form and substituent positions critically influence stability and solubility:
Key Findings :
Biological Activity
5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is C10H12ClN3O, with a molecular weight of approximately 229.68 g/mol. The compound consists of an azetidine ring bonded to a 1,2,4-oxadiazole moiety and a para-methylphenyl group.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Various studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties. For instance, compounds with oxadiazole scaffolds have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
- Anticancer Properties : The ability of oxadiazole derivatives to inhibit cancer cell proliferation has been well-documented. For example, compounds similar to 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and HCT-116 .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, studies have indicated that certain oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
- Receptor Modulation : Preliminary research suggests that this compound may affect G-protein-coupled receptors (GPCRs), which play essential roles in various physiological processes.
Case Studies
Several studies have investigated the biological activity of similar oxadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride?
- Methodological Answer : Synthesis optimization should prioritize reagent selection, reaction temperature, and solvent compatibility. For example, phenylhydrazine derivatives (e.g., 4-methylphenylhydrazine) have been used in analogous oxadiazole syntheses to control regioselectivity and minimize side products . A stepwise approach is recommended: (1) Confirm stoichiometry via TLC/HPLC monitoring; (2) Adjust pH during cyclization to prevent undesired intermediates; (3) Use recrystallization with ethanol/water mixtures to improve purity. Stability studies under varying temperatures (e.g., 4°C vs. RT) are critical for storage protocols .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR to confirm azetidine ring geometry and oxadiazole substitution patterns.
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect degradation products .
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Expose the compound to 40°C, 60°C, and 80°C for 24–72 hours; monitor via HPLC .
- Photolytic Stability : Use UV light (254 nm) to simulate light exposure during handling .
- pH Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example, ICReDD’s approach combines computed activation energies with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Tools like Gaussian or ORCA can model oxadiazole ring formation energetics, reducing trial-and-error experimentation .
Q. What experimental design strategies (e.g., DoE) are suitable for optimizing reaction yields?
- Methodological Answer : Apply a factorial design (e.g., 2³ full factorial) to evaluate variables:
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst concentration (1–5 mol%).
- Response Variables : Yield, purity, reaction time.
Statistical software (e.g., Minitab) analyzes interactions and identifies significant factors. For instance, solvent polarity was critical in analogous oxadiazole syntheses for minimizing byproducts .
Q. How should researchers resolve contradictions in spectral data or unexpected reaction products?
- Methodological Answer : Use a systematic validation workflow:
- Step 1 : Replicate the experiment to rule out procedural errors.
- Step 2 : Cross-validate with alternative techniques (e.g., LC-MS vs. IR spectroscopy) .
- Step 3 : Isolate unexpected products (e.g., via column chromatography) and characterize them structurally. For example, Iwakawa et al. identified pyrazole byproducts in similar reactions by comparing NMR shifts with computational predictions .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer : Balance heat transfer and mixing efficiency:
- Continuous Flow Reactors : Ideal for exothermic cyclization steps; enable precise temperature control .
- Batch Reactors : Use baffled designs with high-shear impellers for viscous intermediates.
- Safety : Incorporate pressure relief valves for reactions involving volatile byproducts (e.g., HCl gas) .
Q. How can researchers integrate this compound into studies of bioactivity or material science?
- Methodological Answer : For bioactivity:
- In Silico Screening : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina .
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) with Ellman’s method .
- For material science:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition for polymer composite applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
